molecular formula C16H14Cl3NO2 B3649478 2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B3649478
M. Wt: 358.6 g/mol
InChI Key: GGYVLGIQDJTHDN-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structural features, which include a phenoxy group and a trichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4-dimethylphenol with 2,4,5-trichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in their activity. The trichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-phenylacetamide: Lacks the trichlorophenyl group.

    2-(2,4-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide: Has one less chlorine atom in the phenyl group.

    2-(2,4-dimethylphenoxy)-N-(2,4,6-trichlorophenyl)acetamide: Has an additional chlorine atom in the phenyl group.

Uniqueness

2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms in the trichlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-9-3-4-15(10(2)5-9)22-8-16(21)20-14-7-12(18)11(17)6-13(14)19/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYVLGIQDJTHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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